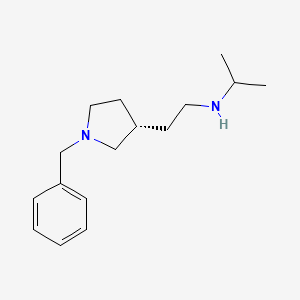
(S)-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)propan-2-amine is a chiral amine compound that features a pyrrolidine ring substituted with a benzyl group and an ethylamine side chain. This compound is of interest in various fields of chemistry and pharmacology due to its structural complexity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)propan-2-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation of the pyrrolidine ring can be performed using benzyl halides under basic conditions.
Attachment of the Ethylamine Side Chain: This step may involve reductive amination or other suitable methods to introduce the ethylamine moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the production of pharmaceuticals or other fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
®-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)propan-2-amine: The enantiomer of the compound, which may have different biological activity.
N-Benzylpyrrolidine: A simpler analog without the ethylamine side chain.
N-(2-(1-Benzylpyrrolidin-3-yl)ethyl)amine: Lacks the propan-2-amine moiety.
Uniqueness
(S)-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)propan-2-amine is unique due to its specific chiral configuration and the presence of both a benzyl group and an ethylamine side chain, which may confer distinct biological properties.
Propiedades
Fórmula molecular |
C16H26N2 |
|---|---|
Peso molecular |
246.39 g/mol |
Nombre IUPAC |
N-[2-[(3S)-1-benzylpyrrolidin-3-yl]ethyl]propan-2-amine |
InChI |
InChI=1S/C16H26N2/c1-14(2)17-10-8-16-9-11-18(13-16)12-15-6-4-3-5-7-15/h3-7,14,16-17H,8-13H2,1-2H3/t16-/m0/s1 |
Clave InChI |
SLGMAWQXTSQGFO-INIZCTEOSA-N |
SMILES isomérico |
CC(C)NCC[C@H]1CCN(C1)CC2=CC=CC=C2 |
SMILES canónico |
CC(C)NCCC1CCN(C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


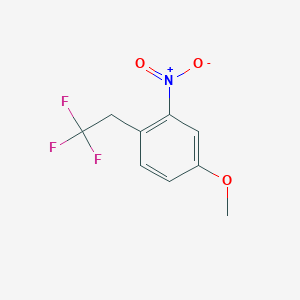

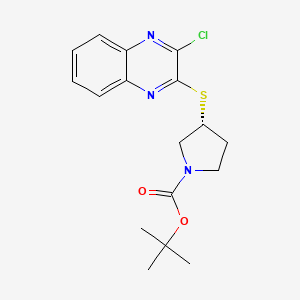

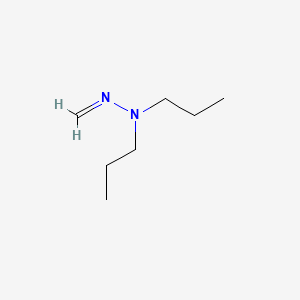

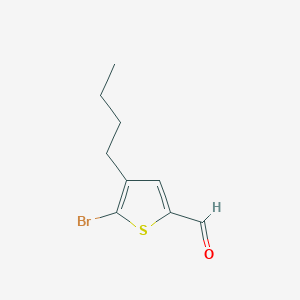
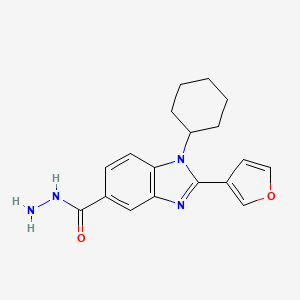
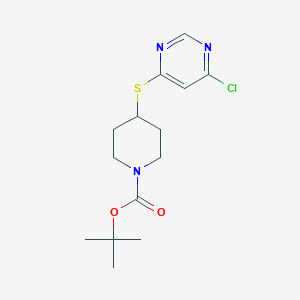
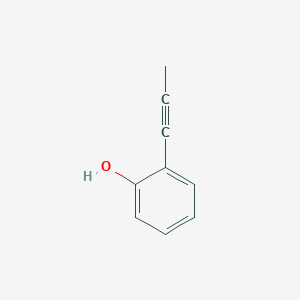
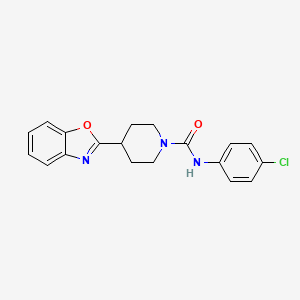

![8H-Indeno[4,5-B]furan](/img/structure/B13962490.png)

